molecular formula C7H8ClNO2 B139186 3-Pyridylacetic acid hydrochloride CAS No. 6419-36-9

3-Pyridylacetic acid hydrochloride

Cat. No. B139186
CAS RN: 6419-36-9
M. Wt: 173.6 g/mol
InChI Key: XVCCOEWNFXXUEV-UHFFFAOYSA-N
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Description

3-Pyridylacetic acid hydrochloride is a chemical compound that has been studied for various applications, including its role in the inhibition of certain enzymes that are relevant in the treatment of hormone-dependent cancers. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The structure of 3-pyridylacetic acid hydrochloride includes a pyridine ring and an acetic acid moiety, making it a potential candidate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of 3-pyridylacetic acid hydrochloride has been described starting from 3-acetylpyridine, which is prepared by esterification and condensation of nicotinic acid. The intermediate 3-pyridylthioacetmorpholide is then hydrolyzed and acidified to yield the final product. This method is reported to be moderate and simple, with an overall yield of 51.0% .

Molecular Structure Analysis

The molecular structure of 3-pyridylacetic acid hydrochloride derivatives has been studied through crystallographic and molecular modeling studies. These studies have helped to suggest structural features responsible for differences in enzyme inhibitory activity, particularly against the cytochrome P450 enzymes aromatase and lyase . The ability of these molecules to adopt conformations that mimic steroid substrates is crucial for their activity.

Chemical Reactions Analysis

3-Pyridylacetic acid hydrochloride derivatives have been tested for their inhibitory activity toward enzymes such as 17 alpha-hydroxylase/C17,20-lyase. The structural features required for optimal inhibition include a 3-pyridine ring, methyl substitution alpha to the carbonyl group, and a bulky alkoxycarbonyl substituent. Some of these derivatives have shown resistance to esterase hydrolysis, which is advantageous for their potential use in the treatment of hormone-dependent prostatic cancer .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-pyridylacetic acid hydrochloride are not detailed in the provided papers, the related research indicates that the compound and its derivatives have significant potential in biochemical applications due to their ability to inhibit key enzymes. The stability and reactivity of these compounds can be inferred from their successful use in various studies, including the direct determination of citric acid in milk products and the synthesis of coordination polymers .

Scientific Research Applications

Crystal Structure and Metal Complexes

  • 3-Pyridylacetic acid is utilized in the study of crystal structures and metal complexes. For instance, Hao et al. (2010) explored its role in creating a two-dimensional layer and three-dimensional framework in cadmium complexes (Hu-Jun Hao et al., 2010).

Inhibition of Enzymes

  • Esters of 3-Pyridylacetic acid have been studied for their potential in inhibiting specific enzymes. Rowlands et al. (1995) found that certain esters effectively inhibited human testicular 17 alpha-hydroxylase/C17,20-lyase enzymes, indicating potential therapeutic applications (M. Rowlands et al., 1995).

Synthesis Processes

  • There has been significant research into the synthesis of 3-Pyridylacetic acid hydrochloride. Hua (2004) detailed a process to synthesize it from 3-acetylpyridine, providing insights into its chemical production (W. Hua, 2004).

Chemical Reactions and Properties

  • Johnson and Marsden (2022) reported on the synthesis of substituted pyridylacetic acid derivatives, highlighting the chemical's versatility and potential for varied applications (Tarn C. Johnson & S. Marsden, 2022).

Pharmacological Research

  • Research by Zhou Cheng-kun (2008) demonstrated the use of 3-Pyridylacetic acid hydrochloride in the synthesis of Risedronate Sodium, a drug used for bone-related conditions (Zhou Cheng-kun, 2008).

Kinetic Studies

  • The kinetics of 3-Pyridylacetic acid's pyrolysis in the gas phase was studied by Izadyar et al. (2006), contributing to an understanding of its thermal behavior (M. Izadyar et al., 2006).

Magnetic and Fluorescence Properties

  • Lu et al. (2022) explored the use of 3-Pyridylacetic-based lanthanide complexes, discovering magnetic entropy changes and fluorescence, indicating potential for advanced material applications (Ying-Bing Lu et al., 2022).

Safety And Hazards

3-Pyridylacetic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCCOEWNFXXUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridylacetic acid hydrochloride

CAS RN

6419-36-9
Record name 3-Pyridineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6419-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-pyridylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
R Tomczak, M Pietrzyńska, A Voelkel - Chemist, 2017 - search.ebscohost.com
… 3-Pyridylacetic acid hydrochloride (5.76 mmol), anhydrous magnesium chloride (0.576 mmol), and tetrahydrofuran (10 mL) were charged to a 50 mL two neck flask equipped with a …
Number of citations: 0 search.ebscohost.com
DP Martin, CH Springsteen, RL LaDuca - Inorganica chimica acta, 2007 - Elsevier
… Hydrothermal reaction of Co(SCN) 2 or Ni(SCN) 2 with 3-pyridylacetic acid hydrochloride in the presence of base afforded high yields of crystalline solids with a formulation of [M(3-pyrac…
Number of citations: 20 www.sciencedirect.com
SN Qin, FP Liang, ZL Chen, YL Cai - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… The title manganese(II) coordination polymer, [Mn(C 7 H 6 NO 2 ) 2 (H 2 O) 2 ] n , which was obtained from a solvothermal reaction of 3-pyridylacetic acid hydrochloride with Mn(ClO 4 ) …
Number of citations: 2 scripts.iucr.org
X Liao, J Zhu, M Rubab, Y Feng, R Poon - Journal of Chromatography B, 2010 - Elsevier
… Quinolinic acid (QA, 99%), picolinic acid (PA, 99%), nicotinic acid (NA, 98%), 2-pyridylacetic acid hydrochloride (2-PAA, 99%), 3-pyridylacetic acid hydrochloride (3-PAA, 98%), …
Number of citations: 22 www.sciencedirect.com
SN Qin, FP Liang, ZL Chen, WH Yan - … Crystallographica Section E …, 2007 - scripts.iucr.org
… The title copper II coordination polymer, trans-[Cu(C 7 H 6 NO 2 ) 2 (H 2 O) 2 ] n , was obtained from a solvothermal reaction of 3-pyridylacetic acid hydrochloride with Cu(ClO 4 ) 2 ·6H 2 …
Number of citations: 4 scripts.iucr.org
HN Bojarska‐Dahlig - … des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
… The solution was concentrated in vacuo and cooled to 0"; 12.8 g (74%) of crude 3-pyridylacetic acid hydrochloride were filtered off. The product was purified by crystallization from …
Number of citations: 2 onlinelibrary.wiley.com
YG Zhu, HZ Kan, LQ Jiang, WH Hu - Synthetic Communications, 2012 - Taylor & Francis
… Commercially available 3-pyridylacetic acid hydrochloride (5) was used as the starting material. Esterification of 5 with SOCl 2 in ethanol gave 6 in 93% yield. [ Citation 11 ] The …
Number of citations: 4 www.tandfonline.com
R Tomczak, M Pietrzyńska, A Voelkel - 2017 - theaic.org
… 3-Pyridylacetic acid hydrochloride (5.76 mmol), anhydrous magnesium chloride (0.576 mmol), and tetrahydrofuran (10 mL) were charged to a 50 mL two neck flask equipped with a …
Number of citations: 0 www.theaic.org
R Tomczak, M Pietrzyńska, A Voelkel - theaic.org
… 3-Pyridylacetic acid hydrochloride (5.76 mmol), anhydrous magnesium chloride (0.576 mmol), and tetrahydrofuran (10 mL) were charged to a 50 mL two neck flask equipped with a …
Number of citations: 0 www.theaic.org
JC Zhuang, DD Zhao, ZR Luo, XH Yin… - Synthesis and Reactivity …, 2011 - Taylor & Francis
… In summary, hydrothermal reactions of lanthanide chloride hydrates with 3-pyridylacetic acid hydrochloride at pH 6.5 gave a new family of mononuclear lanthanide 3-pyridylacetate …
Number of citations: 3 www.tandfonline.com

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